Flupyrsulfuron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flupyrsulfuron is a herbicide that belongs to the sulfonylurea family. It is used to control various weeds in agricultural fields, including broadleaf weeds and grasses. Flupyrsulfuron is known for its high efficacy and selectivity, making it a popular choice for farmers and growers.
Mechanism Of Action
Flupyrsulfuron works by inhibiting the biosynthesis of branched chain amino acids in plants, which are essential for protein synthesis. This leads to the accumulation of toxic levels of isoleucine, valine, and leucine, causing the death of the plant. Flupyrsulfuron is absorbed through the leaves and roots of the plant and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical And Physiological Effects
Flupyrsulfuron has been found to affect the growth and development of plants in various ways. It inhibits the biosynthesis of branched chain amino acids, leading to the accumulation of toxic levels of isoleucine, valine, and leucine. This causes the death of the plant. Flupyrsulfuron also affects the photosynthesis and respiration of plants, leading to a reduction in biomass and growth.
Advantages And Limitations For Lab Experiments
Flupyrsulfuron has several advantages for lab experiments. It is highly effective against various broadleaf weeds and grasses, making it a useful tool for studying weed control. Flupyrsulfuron is also highly selective, allowing researchers to study the effects of weed control without harming crops. However, flupyrsulfuron has some limitations for lab experiments. It is a herbicide, not a growth regulator, and may not be suitable for studying the effects of plant growth regulators. Flupyrsulfuron is also not suitable for studying the effects of herbicides on non-target organisms.
Future Directions
There are several future directions for the study of flupyrsulfuron. One area of research is the development of new formulations and application methods that increase the efficacy and selectivity of flupyrsulfuron. Another area of research is the study of the effects of flupyrsulfuron on non-target organisms, including beneficial insects and soil microorganisms. Finally, the development of new herbicides with different modes of action and greater selectivity is an important area of research for the future.
Synthesis Methods
Flupyrsulfuron is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methoxide to form 2-methoxy-4,6-dimethylpyrimidine. This intermediate is then reacted with 2-methylsulfonyl-4-trifluoromethylbenzoic acid to form flupyrsulfuron.
Scientific Research Applications
Flupyrsulfuron has been extensively studied for its efficacy in controlling weeds in agricultural fields. It has been found to be highly effective against various broadleaf weeds and grasses, including waterhemp, giant foxtail, and common lambsquarters. Flupyrsulfuron has also been studied for its selectivity, which allows it to control weeds without harming crops.
properties
CAS RN |
150315-10-9 |
---|---|
Product Name |
Flupyrsulfuron |
Molecular Formula |
C14H12F3N5O7S |
Molecular Weight |
451.34 g/mol |
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |
InChI Key |
HCNBYBFTNHEQQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
Other CAS RN |
150315-10-9 |
synonyms |
2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.